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Resorcinol-d4

Cat. No.: B1147344
CAS No.: 751455-55-7
M. Wt: 114.14
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Analytical Sciences

Deuterium (D or ²H), a stable isotope of hydrogen, is a cornerstone of modern chemical and analytical sciences. thalesnano.comsymeres.comyoutube.com Its application, known as deuterium labeling, provides invaluable tools for a wide range of scientific investigations. thalesnano.com By replacing hydrogen atoms with deuterium, researchers can track molecular pathways, elucidate reaction mechanisms, and enhance analytical techniques. thalesnano.com

One of the primary applications of deuterium labeling is in the study of reaction mechanisms. The difference in mass between hydrogen and deuterium can lead to a "kinetic isotope effect," where reactions involving the heavier deuterium atom proceed at a slower rate. symeres.comyoutube.com This effect allows scientists to identify the rate-determining steps in a chemical reaction.

In analytical chemistry, deuterium-labeled compounds are frequently used as internal standards for mass spectrometry. thalesnano.com This improves the accuracy and reliability of quantitative analyses. Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling helps to simplify complex spectra and provides detailed information about molecular structures. thalesnano.com

Overview of Deuterated Organic Compounds in Advanced Research

Deuterated organic compounds are indispensable in many areas of advanced research, including medicinal chemistry, materials science, and environmental analysis. symeres.comresearchgate.net In pharmaceutical development, introducing deuterium into drug molecules can alter their metabolic pathways, potentially leading to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. symeres.comclearsynth.com This has led to the development of deuterated drugs with enhanced therapeutic efficacy. nih.govresearchgate.net

The applications of deuterated compounds extend to the study of metabolic pathways of agrochemicals, helping to understand their persistence and environmental impact. symeres.com In materials science, incorporating deuterium into organic electronic materials can modify their properties, expanding their potential applications. researchgate.net

Rationale for Research on Resorcinol-d4 as a Model Deuterated Aromatic Diol

This compound, with the chemical formula C₆H₂D₄O₂, is a labeled analogue of resorcinol (B1680541) where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. pharmaffiliates.com This makes it an excellent model compound for studying the properties and reactions of deuterated aromatic diols. Research on this compound allows for the investigation of hydrogen-deuterium exchange mechanisms in aromatic systems, a fundamental process in organic chemistry.

A study conducted at the University of Southern California developed an undergraduate experiment involving the hydrogen-deuterium exchange of resorcinol using D₂O. This highlights the utility of this compound as a tool for both research and education. The compound's structure, featuring two hydroxyl groups on a deuterated aromatic ring, also makes it relevant for studies on the effects of isotopic substitution on hydrogen bonding and other non-covalent interactions.

Historical Context of Resorcinol and its Derivatives in Chemical Synthesis and Analytical Chemistry

Resorcinol, or benzene-1,3-diol, has a long history in chemistry. It was first prepared and its chemical properties analyzed in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org Since then, it has become a versatile chemical intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers. semanticscholar.orgresearchgate.netbritannica.com

Historically, resorcinol has been a key component in the production of resorcinol-formaldehyde resins, which are used as adhesives, particularly in the rubber and wood industries. wikipedia.orgresearchgate.net In analytical chemistry, resorcinol is used in Seliwanoff's test for the qualitative determination of ketoses. wikipedia.org The resorcinol assay is also a recognized method for determining sialic acid content in polysaccharide vaccines. who.int

The development and study of resorcinol derivatives, including deuterated versions like this compound, are a continuation of this long tradition of leveraging the unique reactivity of the resorcinol structure for scientific advancement. mdpi.com

Detailed Research Findings

PropertyValue
Chemical Name This compound
CAS Number 751455-55-7
Molecular Formula C₆H₂D₄O₂
Molecular Weight 114.14 g/mol
Appearance Off-White to Light Pink Solid
Storage 2-8°C Refrigerator

Data sourced from Pharmaffiliates. pharmaffiliates.com

Unlabeled Resorcinol PropertyValue
Molar Mass 110.111 g/mol
Appearance White solid
Density 1.28 g/cm³
Melting Point 110 °C (230 °F; 383 K)
Boiling Point 277 °C (531 °F; 550 K)
Solubility in water 110 g/100 mL at 20 °C

Data sourced from Wikipedia. wikipedia.org

Properties

CAS No.

751455-55-7

Molecular Formula

C₆H₂D₄O₂

Molecular Weight

114.14

Synonyms

1,3-Benzenediol-d4;  1,3-Dihydroxybenzene-d4;  3-Hydroxyphenol-d4;  Resorcin-d4;  Rezorsine-d4;  Rodol RS-d4;  m-Benzenediol-d4;  m-Dihydroxybenzene-d4;  m-Hydroquinone-d4;  m-Hydroxyphenol-d4;  m-Phenylenediol-d4; 

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies for Resorcinol D4

Strategies for Deuteration of Aromatic Compounds

The selective replacement of hydrogen with deuterium (B1214612) on an aromatic ring can be achieved through several established chemical strategies. These methods primarily leverage the reactivity of the aromatic system, often enhanced by activating substituents. For a molecule like resorcinol (B1680541), the two hydroxyl groups strongly activate the ring, making it a prime candidate for deuteration via electrophilic substitution. acs.orgnih.gov

Hydrogen-Deuterium (H-D) exchange is the most direct method for incorporating deuterium into aromatic compounds. nih.gov This process involves the reversible substitution of a protium (B1232500) (¹H) atom on the molecule with a deuterium (²H) atom from a deuterated source. The efficiency and selectivity of the exchange are dictated by the reaction mechanism, which can be catalyzed by acids, bases, or transition metals. acs.orgresearchgate.net

Acid-catalyzed H-D exchange is a highly effective method for deuterating activated aromatic compounds like resorcinol. acs.orgnih.gov In this approach, a strong acid catalyst is used in conjunction with a deuterium source, most commonly deuterium oxide (D₂O). The reaction proceeds by protonating (or rather, deuterating) the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. acs.org

For resorcinol, the hydroxyl groups are strong activating, ortho-, para-directing groups. This directs the electrophilic attack of a deuteron (B1233211) (D⁺) to the positions ortho and para to the hydroxyl groups. The positions at C4 and C6 are ortho to one hydroxyl group and para to the other, making them highly activated. The C2 position is ortho to both hydroxyl groups, also rendering it highly susceptible to electrophilic substitution. A study demonstrated that heating resorcinol in D₂O with a catalytic amount of sulfuric acid (H₂SO₄) leads to efficient deuteration. acs.orgnih.gov The reaction typically reaches equilibrium, resulting in a high percentage of deuterium incorporation at the most electron-rich positions. acs.org

A laboratory experiment detailed the successful H-D exchange of resorcinol by refluxing it in D₂O with catalytic H₂SO₄ for 30 minutes, achieving over 95% deuterium incorporation at the 2, 4, and 6 positions. acs.orgnih.gov This specifically produces Resorcinol-2,4,6-d₃, but the principles apply to the synthesis of related deuterated isotopologues.

Table 1: Research Findings on Acid-Catalyzed Deuteration of Resorcinol

Substrate Deuterium Source Catalyst Conditions Deuterated Positions Deuterium Incorporation Reference
Resorcinol D₂O H₂SO₄ (catalytic) Reflux, 30 min 2, 4, 6 >95% acs.orgnih.gov

Base-mediated or base-catalyzed deuteration provides an alternative pathway for H-D exchange. uva.es This approach is particularly effective for protons with sufficient acidity. In the context of resorcinol, the phenolic hydroxyl protons are acidic and will rapidly exchange with deuterium in the presence of a base and a deuterium source like D₂O or DMSO-d₆.

Deuteration of the aromatic ring itself under basic conditions is generally more challenging than acid-catalyzed methods because it requires the formation of a carbanionic intermediate, which is less stable. However, for certain substrates and under specific conditions, such as using a strong base in a suitable deuterated solvent, ring deuteration can be achieved. uva.esacs.orgnih.gov The mechanism involves the abstraction of an aromatic proton by the base to form an aryl anion, which is then quenched by a deuteron from the solvent. acs.orgnih.gov The basicity of the system plays a crucial role; for instance, using potassium hydroxide (B78521) (KOH) in DMSO-d₆ can create a superbasic medium capable of facilitating such exchanges. acs.orgnih.gov

The primary mechanism for the acid-catalyzed deuteration of resorcinol is Electrophilic Aromatic Substitution (EAS). acs.orgnih.govnih.gov In this reaction, a deuteron (D⁺), acting as an electrophile, attacks the electron-rich π system of the resorcinol ring.

The mechanism proceeds in two main steps:

Attack of the Electrophile : The D⁺ ion, generated from the deuterated acid catalyst (e.g., D₃O⁺ in D₂O), attacks one of the activated positions (2, 4, or 6) on the resorcinol ring. This step is typically the slow, rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate (the arenium ion). acs.org

Deprotonation : A base (such as a water molecule or the conjugate base of the acid catalyst) abstracts a proton (H⁺) from the carbon atom that was attacked by the deuteron. This is a fast step that restores the aromaticity of the ring, resulting in a deuterated resorcinol molecule. acs.org

Because the two hydroxyl groups strongly activate the ortho and para positions, deuteration occurs selectively at C2, C4, and C6, yielding a specifically labeled product. acs.orgnih.gov

The choice of solvent and deuterating agent is critical in the synthesis of deuterated compounds. While D₂O is the most common and cost-effective deuterium source, other specialized reagents and solvents offer unique advantages. nih.govuva.es

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile deuterated solvent. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds. wisdomlib.orgfishersci.de In base-mediated reactions, DMSO-d₆ can serve as both the solvent and the deuterium source. uva.esacs.org The deuterium atoms on DMSO-d₆ can become exchangeable in the presence of a strong base, facilitating the deuteration of substrates that are soluble in it. uva.es This is particularly useful for compounds with poor solubility in water. nih.gov

Deuterated trifluoroacetic acid (CF₃COOD) is another powerful reagent for H-D exchange. nih.gov It can act as both the acidic catalyst and the deuterium source, and its high acidity allows for the efficient deuteration of a wide variety of aromatic compounds, including those with electron-withdrawing groups. Its volatility also simplifies product purification, as it can be easily removed in vacuo. nih.gov

Method Development and Optimization for Resorcinol-d4 Synthesis

Furthermore, advancements in reaction technology, such as the use of flow synthesis, offer significant improvements over traditional batch methods. tn-sanso.co.jp A flow synthesis method for deuterating aromatic compounds using a microwave reactor has been shown to have higher reaction efficiency and throughput. tn-sanso.co.jp In such a system, a solution of the substrate and D₂O can be passed through a heated catalyst cartridge, allowing for rapid H-D exchange, simplified product separation, and the potential for continuous production. tn-sanso.co.jpoup.com This approach can also reduce the amount of expensive D₂O required, particularly when aiming for high deuteration levels through stepwise exchange reactions. tn-sanso.co.jp

Synthesis and Isotopic Labeling of this compound

The deuterated analog of resorcinol, this compound, is a valuable isotopically labeled compound utilized in various research applications, including as an internal standard for mass spectrometry and in mechanistic studies. Its synthesis primarily involves the hydrogen-deuterium (H-D) exchange of protons on the resorcinol molecule.

The primary method for introducing deuterium into the resorcinol molecule is through an acid-catalyzed hydrogen-deuterium exchange reaction. acs.orgmdpi.com This process leverages the high reactivity of the aromatic ring of resorcinol, which is activated towards electrophilic aromatic substitution by the two hydroxyl groups. acs.org When resorcinol is treated with a deuterium source, typically deuterium oxide (D₂O), in the presence of an acid catalyst, the protons at the activated positions on the aromatic ring are replaced by deuterons. acs.orgmdpi.com

The positions most susceptible to this exchange are the carbon atoms at positions 2, 4, and 6, which are ortho and para to the hydroxyl groups. acs.org This results in the formation of 2,4,6-trideuterio-resorcinol. Concurrently, the labile protons of the two hydroxyl groups also readily exchange with deuterons from the D₂O solvent. acs.org Therefore, the reaction typically yields a mixture of deuterated species, with the highly deuterated Resorcinol-d₅ (2,4,6-trideuterio-resorcinol-d₂, where both hydroxyl protons are also exchanged) being a major product. The term this compound would refer to the isotopologue where the three ring positions and one of the two hydroxyl positions are deuterated.

The underlying mechanism is a classic electrophilic aromatic substitution (EAS). acs.org A deuteron (D⁺) from the deuterated acid catalyst (e.g., D₂SO₄, formed in situ) acts as the electrophile. It attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. acs.org Subsequently, a proton (H⁺) is eliminated from the same position, restoring aromaticity and resulting in a deuterated ring. acs.org The high concentration of D₂O in the reaction mixture drives the equilibrium towards the deuterated product. acs.org

1 Reaction Conditions and Parameter Optimization for Deuterium Yield and Purity

The efficiency and isotopic purity of the resulting deuterated resorcinol are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of catalyst, reaction temperature, and reaction duration.

For laboratory-scale synthesis, a common and effective method involves refluxing a solution of resorcinol in deuterium oxide (D₂O) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). acs.orgnih.gov The addition of H₂SO₄ to D₂O generates deuterated sulfuric acid (D₂SO₄) in situ, which provides the necessary D⁺ ions to drive the electrophilic substitution.

Detailed research findings have established a set of optimized conditions for achieving high deuterium incorporation. acs.orgnih.gov Refluxing the mixture for a relatively short period, such as 30 minutes, has been shown to result in greater than 95% hydrogen-deuterium exchange at the 2, 4, and 6 positions of the resorcinol ring. acs.org

Table 1: Optimized Reaction Parameters for Laboratory-Scale Synthesis of Deuterated Resorcinol

Parameter Condition Rationale
Reactant Resorcinol The substrate for deuteration.
Deuterium Source Deuterium Oxide (D₂O) Serves as both the solvent and the source of deuterium atoms. acs.org
Catalyst Sulfuric Acid (H₂SO₄) A strong acid catalyst that facilitates the electrophilic aromatic substitution. acs.orgnih.gov
Temperature Reflux Provides the necessary activation energy for the H-D exchange to proceed efficiently. acs.org
Reaction Time 30 minutes Sufficient to achieve a high degree of deuteration (>95%) at the activated ring positions. acs.org

| Product Purity | >95% Deuteration | High isotopic purity at the 2, 4, and 6 positions is achieved under these conditions. acs.org |

This interactive table summarizes the optimized conditions for the acid-catalyzed deuteration of resorcinol.

Optimization of these parameters is crucial for maximizing the yield and isotopic purity. Insufficient reaction time or lower temperatures may lead to incomplete deuteration, resulting in a mixture of partially deuterated isotopologues. Conversely, while prolonged reaction times might seem to ensure complete exchange, they are generally unnecessary for the activated positions of resorcinol. The concentration of the acid catalyst also plays a role; a catalytic amount is sufficient to facilitate the reaction without promoting unwanted side reactions.

Hydrogen-Deuterium Exchange Reactions

Base-Mediated Deuteration Approaches

2 Scalability of this compound Synthesis for Research Applications

The synthesis of deuterated compounds, including this compound, is often required in quantities larger than the milligram or gram scale typical for initial laboratory research, particularly for applications in areas like pharmaceutical development and metabolomics. acs.org The scalability of the hydrogen-deuterium exchange reaction is therefore a critical consideration for meeting the demands of broader research applications.

The acid-catalyzed method using D₂O is adaptable for larger-scale production. However, moving from a small-scale laboratory setup (e.g., 0.60 mmol) to a larger scale (e.g., multi-gram or kilogram) presents challenges that need to be addressed. acs.orguni-rostock.de These include managing the cost of large volumes of D₂O, ensuring efficient mixing and heat transfer in larger reactors, and handling the catalyst.

For industrial or large-scale research applications, several strategies can be employed to enhance scalability:

Catalyst Systems: While strong liquid acids like sulfuric acid are effective, they can pose challenges in terms of reactor corrosion and product purification on a large scale. The use of heterogeneous or reusable catalysts is a more practical approach. For instance, metal catalysts such as Platinum on carbon (Pt/C) or iron-based catalysts have been shown to be effective for H-D exchange reactions and can be recovered and reused, which is economically and environmentally advantageous. uni-rostock.dejst.go.jp An iron-cellulose catalyst has been successfully used for kilogram-scale deuteration reactions. uni-rostock.de

Process Type: Batch processing in large reactors is a straightforward scale-up approach. However, for even larger quantities or continuous production, flow chemistry methods offer significant advantages. mdpi.com Continuous-flow reactors, such as the H-Cube® system, allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher consistency, safety, and yield. mdpi.com This technology can utilize electrolytically generated D₂ gas from D₂O, minimizing waste and handling of expensive reagents. mdpi.com

Reaction Optimization for Scale: The parameters optimized for small-scale synthesis may need to be re-evaluated for larger batches. For example, the efficiency of stirring becomes more critical to ensure homogeneity. The temperature profile within a large reactor must be carefully controlled to prevent localized overheating and potential side reactions.

Table 2: Comparison of Synthesis Scales for Deuterated Aromatics

Scale Typical Batch Size Catalyst Process Type Key Considerations
Laboratory Millimoles (mg) H₂SO₄ (catalytic) Batch (Flask) Proof of concept, ease of setup. acs.org
Pilot/Research Moles (g to kg) Heterogeneous (e.g., Pt/C, Fe-Cellulose) Batch (Reactor) or Flow Catalyst recovery, cost of D₂O, process control. uni-rostock.de

| Industrial | Multi-kilogram | Reusable heterogeneous catalysts | Continuous Flow | Throughput, safety, automation, cost-effectiveness. mdpi.com |

This interactive table outlines the different scales of synthesis for deuterated aromatic compounds and the associated considerations.

The successful scale-up of deuteration reactions demonstrates that producing this compound and other labeled compounds in the quantities required for extensive research and development is feasible. uni-rostock.de

Advanced Analytical Methodologies Utilizing Resorcinol D4 As an Internal Standard

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides high selectivity and sensitivity for the quantification of specific compounds in complex mixtures. The use of a stable isotope-labeled internal standard like Resorcinol-d4 is considered the gold standard in quantitative MS, as it compensates for procedural errors throughout the analytical process, from extraction to detection. nih.govscioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like resorcinol (B1680541), a derivatization step, such as silylation, is typically required to increase volatility and improve chromatographic performance. who.intnih.gov this compound is an excellent internal standard for GC-MS analysis because it undergoes the same derivatization reactions and has similar chromatographic behavior to native resorcinol.

In a typical GC-MS method, a known quantity of this compound is added to the sample prior to extraction and derivatization. The mixture is then analyzed, and the mass spectrometer monitors specific ions characteristic of the derivatized resorcinol and this compound. Because both compounds are subject to the same potential losses during sample workup and the same injection volume variations, the ratio of their respective signal intensities remains constant. americanlaboratory.com This allows for highly accurate quantification, even if the absolute signal varies between runs. The specificity of monitoring unique mass fragments for the analyte and the internal standard provides unambiguous, quantitative determination. americanlaboratory.com Method 8270E from the U.S. Environmental Protection Agency (EPA) notes that resorcinol can have an unfavorable distribution coefficient when extracting from water, which underscores the importance of a reliable internal standard to ensure accurate results. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Resorcinol Analogs This table is a composite representation based on typical methodologies.

ParameterSettingPurpose
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)To create volatile trimethylsilyl (B98337) (TMS) derivatives of polar analytes. nih.gov
GC Column ZB-1701 or similar mid-polarity columnTo separate derivatized resorcinol from other matrix components. nih.gov
Carrier Gas Helium or HydrogenTo carry the sample through the column.
Injection Mode SplitlessTo maximize the transfer of analyte onto the column for trace analysis.
MS Ionization Mode Electron Impact (EI) at 70 eVTo create reproducible fragmentation patterns for identification. nih.gov
MS Detection Mode Selected Ion Monitoring (SIM)To enhance sensitivity and selectivity by monitoring specific m/z values for the analyte and internal standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying non-volatile compounds like resorcinol in complex biological and environmental matrices. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The use of this compound as an internal standard in LC-MS/MS methods is critical for correcting matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. nih.govscioninstruments.com

In this approach, this compound is added to the sample at the beginning of the preparation process. After extraction and cleanup, the sample is injected into the LC-MS/MS system. The analyte and the internal standard co-elute from the HPLC column and are detected by the mass spectrometer. nih.gov The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each compound is selected and fragmented to produce a characteristic product ion. americanlaboratory.comnih.gov The transition from the precursor ion to the product ion is highly specific, minimizing interferences. By calculating the ratio of the peak area of the analyte's MRM transition to that of the this compound's MRM transition, a precise quantification is achieved. nih.gov An inter-laboratory study on the quantification of 4-n-butylresorcinol demonstrated that robust and reproducible data heavily rely on properly validated LC-MS/MS methods incorporating these principles. nih.gov

Table 2: Example of LC-MS/MS MRM Transitions for Resorcinol Analysis This table is illustrative. Actual m/z values depend on ionization mode and adduct formation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Resorcinol 109.165.1ESI-
This compound 113.169.1ESI-

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and traceable results, qualifying it as a primary ratio method. ptb.dersc.org The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched version of the analyte (the "spike") to a sample containing the native analyte. ptb.de this compound is the ideal spike for the quantification of resorcinol by IDMS.

The implementation involves the following steps:

A precise amount of this compound is added to the sample, and the mixture is homogenized to ensure equilibrium between the analyte and the spike. ptb.de

The sample then undergoes preparation procedures such as extraction, cleanup, and concentration. Crucially, any physical loss of the analyte during these steps is accompanied by an identical proportional loss of the spike. nih.govptb.de

The extract is analyzed by a mass spectrometer (either GC-MS or LC-MS), which measures the altered isotope ratio of the analyte-spike mixture.

The concentration of the analyte in the original sample is calculated from this ratio, the known amount of spike added, and the masses of the analyte and the spike.

Because the final measurement depends on an isotope ratio rather than an absolute signal intensity, IDMS effectively cancels out variations in sample recovery and instrument response, leading to exceptional accuracy and precision. ptb.dersc.org This makes it an invaluable tool for certifying reference materials and for high-stakes applications requiring verifiable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Precision Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation and quantification of compounds in various formulations. nih.govbmj.com Method development for resorcinol and its derivatives often involves optimizing separation conditions to achieve good resolution, peak shape, and analysis time, followed by rigorous validation to ensure the method is accurate, precise, and robust. researchgate.net

The choice of chromatographic mode is dictated by the polarity of the analyte and the sample matrix.

Reverse-Phase (RP) HPLC: This is the most common technique for the analysis of resorcinol and its derivatives. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar. nih.gov Resorcinol, being a polar compound, elutes relatively early. The mobile phase typically consists of a mixture of water (often with a buffer like phosphate (B84403) or an acid like formic acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Gradient elution, where the proportion of the organic modifier is increased during the run, is often used to separate resorcinol from other components with different polarities in a single analysis. jrespharm.com

Normal-Phase (NP) HPLC: In this mode, the stationary phase is polar (e.g., silica (B1680970), diol), and the mobile phase is nonpolar. glsciencesinc.com NP-HPLC can be an alternative for separating isomers or highly polar compounds. For resorcinol, a typical mobile phase might be a mixture of hexane (B92381) and ethanol. glsciencesinc.com Diol columns can offer a different selectivity compared to standard silica columns, which can be advantageous for resolving complex mixtures. glsciencesinc.com

Developing a reliable analytical method requires careful optimization and validation. This compound can play a role as a reference material in this process. While its primary utility is as an internal standard in mass spectrometry, in HPLC-UV methods, it can be used to confirm the identity of the resorcinol peak by retention time matching, especially during the development of methods for complex matrices like pharmaceutical or cosmetic creams. jrespharm.com

The development and validation of an HPLC method for resorcinol typically involves:

Method Optimization: A response surface methodology can be employed to systematically optimize factors like mobile phase composition (e.g., percentage of methanol and acetonitrile) and flow rate to achieve the best separation and peak symmetry. researchgate.net

Validation: The method is validated according to established guidelines to demonstrate its suitability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: Demonstrating a direct proportionality between the detector response and the concentration over a specific range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as intraday and interday precision). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. jrespharm.com

Numerous studies have reported validated HPLC methods for resorcinol and its derivatives in various products. researchgate.netnih.govjrespharm.com

Table 3: Examples of Validated Reverse-Phase HPLC Methods for Resorcinol and Derivatives

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity Range (µg/mL)Reference
Resorcinol Waters C18 (250 x 4.0 mm, 5 µm)40% 5.4 mM Phosphate Buffer (pH 2.8) / 60% Acetonitrile0.6UV at 280 nm10.28 - 71.96 nih.gov
Resorcinol Agilent Zorbax C18 (250 x 4.6 mm, 5 µm)60% Water / 40% Methanol1.0UV at 280 nm- nih.gov
Resorcinol & 4-n-butyl resorcinol C1831.9% Water / 50.0% Methanol / 18.1% Acetonitrile0.6UV- researchgate.net
Phenylethyl resorcinol C18Gradient: Acetonitrile/Water then Acetonitrile/Methanol/Water1.0UV10.48 - 73.36 jrespharm.com

Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantification

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. ffcr.or.jp When using this compound as an internal standard for the quantification of Resorcinol, the analytical method must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net The key validation parameters ensure the reliability, reproducibility, and accuracy of the analytical results.

Linearity: Linearity demonstrates that the analytical procedure can produce test results that are directly proportional to the concentration of the analyte within a specified range. researchgate.net For a method quantifying Resorcinol using this compound, linearity is assessed by preparing a series of calibration standards with known concentrations of Resorcinol, while keeping the concentration of the internal standard (this compound) constant. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship is typically evaluated using a linear least-squares regression analysis. copernicus.org A high coefficient of determination (r²) value, typically greater than 0.99, is required to demonstrate linearity.

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. researchgate.net It is typically assessed by analyzing samples with a known concentration of Resorcinol (e.g., a certified reference material or a spiked matrix) and comparing the measured value to the theoretical value. The accuracy is often expressed as the percentage of recovery. For instance, a laboratory might prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix (like plasma or water) with known amounts of Resorcinol. The analysis of these samples provides a measure of how effectively the method can quantify the analyte, with the internal standard correcting for procedural losses or matrix-induced signal suppression/enhancement.

Precision: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories, often assessed in collaborative studies.

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netcopernicus.org These limits are crucial for trace analysis, such as monitoring low levels of Resorcinol in environmental or biological samples. They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Illustrative Data for a Validated LC-MS/MS Method for Resorcinol using this compound

The following table represents typical validation results for a hypothetical LC-MS/MS method for the quantification of Resorcinol in an environmental water sample, using this compound as an internal standard.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity
Calibration Range-1.0 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.990.9992
Accuracy
Low QC (5 ng/mL)80-120% Recovery98.5%
Medium QC (100 ng/mL)80-120% Recovery101.2%
High QC (400 ng/mL)80-120% Recovery99.3%
Precision
Intra-assay Precision (RSD)≤ 15%4.5% (Low), 3.1% (Mid), 2.8% (High)
Inter-assay Precision (RSD)≤ 15%6.2% (Low), 5.4% (Mid), 4.9% (High)
Limits
Limit of Detection (LOD)S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ)S/N ≥ 101.0 ng/mL

Role of this compound in Analytical Quality Control and Reference Material Development

The reliability of analytical measurements over time is ensured through robust quality control (QC) procedures, where this compound plays a vital role. As an internal standard added to QC samples, it helps monitor the consistency and performance of the analytical method during routine analysis. researchgate.net Any significant deviation in the internal standard's signal can indicate a problem with sample preparation, instrument performance, or matrix effects, allowing the analyst to identify and rectify issues before reporting data.

Furthermore, this compound is instrumental in the development and use of reference materials. A Certified Reference Material (CRM) is a standard of the highest quality, providing traceability to the International System of Units (SI). While non-labeled Resorcinol is available as a CRM for calibrating instruments and validating methods, this compound can be used to create in-house or certified quality control materials. These materials, containing a known concentration of both Resorcinol and this compound, are used to verify the accuracy and precision of an analytical run.

Mechanistic and Kinetic Isotope Effect Kie Studies with Resorcinol D4

Elucidation of Reaction Mechanisms using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for unraveling the complexities of reaction mechanisms. The introduction of deuterium into a molecule like resorcinol (B1680541) allows for the tracking of atoms and bonds throughout a chemical process.

Tracing Atomic Rearrangements and Bond-Breaking/Formation Events

The substitution of hydrogen with deuterium in resorcinol provides a clear marker for following atomic pathways. For instance, in the acid-catalyzed hydrogen-deuterium (H-D) exchange of resorcinol in D₂O, it has been observed that deuteration occurs at the 2, 4, and 6-positions of the aromatic ring. nih.govacs.org This observation is consistent with a typical electrophilic aromatic substitution (EAS) mechanism, which involves the slow addition of a deuteron (B1233211) (D+) to the ring, forming an arenium ion intermediate, followed by the rapid elimination of a proton. nih.gov The high concentration of deuterium in the solution drives the formation of the trideuterated species. nih.gov

Deuterium labeling experiments have also been crucial in understanding other reaction types. For example, in the Ni-catalyzed hydroarylation of alkynes, a deuterium-labeling experiment demonstrated the complete transfer of a deuterium atom from the C4 position to the alkene of the product, providing key evidence for the proposed mechanism. researchgate.net

Quantitative Measurement and Interpretation of Kinetic Isotope Effects

The quantitative analysis of KIEs provides deep insights into the nature of chemical reactions, including the geometry of the transition state and the dynamics of the reaction pathway.

Primary and Secondary Isotope Effects in Resorcinol Transformations

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. unam.mx This effect arises from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. unam.mx The iodination of resorcinol, where the C-H/C-D bond is broken in the slow step, is a clear example of a primary KIE. acs.orgacs.org

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. unam.mx These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). escholarship.org They often reflect changes in hybridization or steric environment at the labeled position as the reaction proceeds from the reactant to the transition state. While specific studies on secondary KIEs in resorcinol transformations are less common in the provided context, the concept is a crucial aspect of KIE analysis. unam.mx

Experimental Methodologies for KIE Determination (e.g., Competitive Reactions)

Several experimental methods are employed to determine KIEs. A common and effective technique is the competitive reaction method. acs.orgnih.gov In this approach, a mixture of the deuterated and non-deuterated substrates is allowed to react with a limited amount of a reagent. The relative amounts of the products or the remaining reactants are then analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS), to determine the ratio of the rate constants (kH/kD). acs.orgresearchgate.net This method is advantageous as it minimizes the impact of variations in reaction conditions between separate experiments.

For the iodination of resorcinol, the KIE was determined quantitatively by monitoring the disappearance of iodine's UV-vis absorption spectrum as it reacted with both unlabeled and deuterated resorcinol. nih.govacs.orgacs.org Another approach involves non-competitive experiments where the rates of reaction for the deuterated and non-deuterated compounds are measured in separate experiments under identical conditions. nih.gov This requires careful control of experimental parameters to ensure accurate results.

Correlation of KIE Data with Transition State Structures and Reaction Dynamics

The magnitude of the KIE provides valuable information about the structure of the transition state. A large primary KIE suggests a symmetric transition state where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. Conversely, a smaller KIE can indicate an "early" or "late" transition state where the bond to the isotope is either mostly intact or mostly broken.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental KIE data to model transition state structures. mdpi.comacs.orgroyalsocietypublishing.org By comparing calculated KIEs for various proposed transition state geometries with the experimentally observed values, researchers can deduce the most likely structure. For example, in the hydrolysis of a ribosomal P-site substrate, the transition state was determined by varying the model structure until the calculated isotope effects matched the measured ones. nih.gov This combined experimental and computational approach allows for a detailed understanding of the reaction's energetic landscape and the specific atomic interactions that govern the transformation.

Spectroscopic Characterization Techniques Applied to Resorcinol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of deuterated molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about molecular structure and dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for tracking the progress and determining the extent of hydrogen-deuterium (H-D) exchange in the synthesis of Resorcinol-d4. acs.orgresearchgate.net The principle lies in observing the disappearance or reduction in the intensity of signals corresponding to protons that have been replaced by deuterium (B1214612) atoms. Since deuterium does not resonate in the ¹H NMR frequency range, its incorporation leads to a proportional decrease in the integral of the corresponding proton signal. acs.org

In the case of resorcinol (B1680541), the aromatic protons at positions 2, 4, and 6 are activated towards electrophilic aromatic substitution and are readily exchanged with deuterium in the presence of D₂O and an acid catalyst like H₂SO₄. acs.org A typical ¹H NMR spectrum of unlabeled resorcinol shows distinct signals for its aromatic protons. As the H-D exchange reaction proceeds, the intensity of the signals for the protons at the 2, 4, and 6 positions diminishes. acs.org The proton at the 5-position, which is meta to the two hydroxyl groups, is not activated for exchange under these conditions and its signal remains, serving as an internal reference. acs.org

A key indicator of successful deuteration at adjacent positions is the change in the multiplicity (splitting pattern) of the remaining proton signals. For instance, the signal for the proton at the 5-position in resorcinol, which is initially a triplet due to coupling with the neighboring protons at positions 4 and 6, collapses into a broad singlet upon their replacement with deuterium. acs.org This collapse provides strong evidence of deuterium incorporation at the adjacent sites. acs.org Researchers can quantify the degree of deuteration by comparing the integration of the remaining proton signals to a known internal standard or to the signal of a non-exchangeable proton. acs.org Studies have shown that under reflux conditions with D₂O and sulfuric acid, resorcinol can achieve over 95% H-D exchange at the 2, 4, and 6 positions. acs.org

The kinetics of this H-D exchange can also be monitored over time using ¹H NMR, providing insights into the reaction mechanism and the factors influencing the rate of deuteration. osti.gov For example, studies have investigated the exchange rates at high temperatures and pressures, using online ¹H NMR detection to determine the global rate constants for deuteration. osti.gov

Table 1: Representative ¹H NMR Data for Monitoring Deuteration of Resorcinol

PositionUnlabeled Resorcinol (Expected Signal)Partially Deuterated Resorcinol (this compound) (Observed Change)
H-2TripletSignal intensity decreases or disappears
H-4, H-6DoubletSignal intensity decreases or disappears
H-5TripletCollapses to a broad singlet, integration remains constant

This table is illustrative. Actual chemical shifts are dependent on the solvent and experimental conditions.

While ¹H NMR infers deuterium incorporation by observing the absence of proton signals, Deuterium Nuclear Magnetic Resonance (²H or D NMR) spectroscopy allows for the direct detection of deuterium atoms within a molecule. acs.org This technique is highly effective for confirming the specific sites of deuteration.

The chemical shift ranges in ¹H and ²H NMR are very similar, allowing for direct comparison of the spectra. acs.org In the ²H NMR spectrum of this compound, distinct signals will appear at chemical shifts corresponding to the positions where deuterium has been incorporated (i.e., the 2, 4, and 6 positions). The presence of these signals provides unambiguous evidence of successful deuteration at those specific sites.

Furthermore, ²H NMR can be used quantitatively. The integration of the deuterium signals can corroborate the extent of deuteration determined by ¹H NMR and mass spectrometry. acs.org This is particularly useful in complex molecules where proton signals may overlap, making quantification by ¹H NMR challenging. Studies on deuteration of various organic molecules have successfully used ²H NMR to verify the location of deuterium incorporation. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for confirming the carbon framework of this compound and its derivatives. It provides information on the number of non-equivalent carbon atoms and their chemical environment. libretexts.org

In the ¹³C NMR spectrum of unlabeled resorcinol, due to the molecule's symmetry, four distinct signals are observed for the six aromatic carbons. docbrown.info The carbon atoms attached to the hydroxyl groups (C1 and C3) are equivalent, as are the carbons at the 4 and 6 positions. The carbons at positions 2 and 5 are unique.

Upon deuteration, the ¹³C NMR spectrum can exhibit subtle but informative changes. The primary effect is the coupling between the deuterium nucleus (which has a spin I=1) and the attached carbon atom. This ¹³C-²H coupling can cause the carbon signal to split into a multiplet (typically a triplet for a C-D bond). However, in broadband-decoupled ¹³C NMR spectra, this coupling is often removed, resulting in singlet signals. A more noticeable effect is the isotopic shift, where the resonance of a deuterated carbon (a carbon directly bonded to deuterium) shifts slightly upfield (to a lower ppm value) compared to its protonated counterpart. This upfield shift is a reliable indicator of the site of deuteration.

Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. libretexts.org For this compound, DEPT experiments would confirm the absence of C-H bonds at the deuterated positions. Furthermore, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Coherence) can establish correlations between protons and carbons, providing definitive structural assignments for complex derivatives of this compound. Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations of ¹³C NMR chemical shifts, can also be employed to predict and confirm the structure of different isomers or derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Changes in this compound

Carbon PositionUnlabeled Resorcinol (Approx. δ, ppm)This compound (Expected Change)
C1, C3158-161Minor shift due to remote isotope effect
C2106-108Upfield isotopic shift, potential multiplicity change
C4, C6110-112Upfield isotopic shift, potential multiplicity change
C5130-134Minor shift due to remote isotope effect

Note: The chemical shifts are approximate and can vary based on solvent and pH. usda.gov

²H NMR (Deuterium NMR) for Direct Observation of Deuterium Positions

Vibrational Spectroscopy (FT-IR, Raman, THz-TDS)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS), probe the vibrational modes of a molecule. These methods are highly sensitive to changes in mass and bond strength, making them excellent for studying isotopic substitution. libretexts.org

The substitution of hydrogen with deuterium significantly alters the vibrational spectrum of a molecule. This is known as the isotopic effect. libretexts.org Because deuterium is approximately twice as heavy as hydrogen, the frequency of vibrational modes involving the C-D bond is significantly lower than that of the corresponding C-H bond. This can be understood through the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

In the FT-IR and Raman spectra of this compound, this effect is most pronounced for the C-H stretching and bending vibrations. The characteristic C-H stretching bands in the aromatic region (typically ~3000-3100 cm⁻¹) will be replaced by C-D stretching bands at a much lower frequency (approximately 2200-2300 cm⁻¹). Similarly, C-H bending vibrations will also shift to lower wavenumbers. These shifts provide a clear spectral fingerprint confirming the presence of deuterium. libretexts.org

The isotopic substitution affects the entire molecule's vibrational landscape, not just the modes directly involving the substituted atom. libretexts.org While the shifts for vibrations not directly involving the C-D bond are smaller, they can still be observed, providing a unique spectral signature for this compound. This unique "fingerprint" is crucial for identifying the deuterated compound and distinguishing it from its unlabeled counterpart.

Vibrational spectroscopy is a powerful tool for the structural analysis of materials, including the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. analysis.rs Different polymorphs of a substance have distinct molecular packing and intermolecular interactions (like hydrogen bonding), which result in different vibrational spectra, particularly in the low-frequency region. researchgate.net

Techniques like Raman spectroscopy and THz-TDS are especially sensitive to these subtle structural differences. researchgate.netmt.com Raman spectroscopy can probe low-frequency modes that correspond to lattice vibrations, providing a clear distinction between polymorphs. analysis.rs THz-TDS is also highly effective in this regard, as it directly probes the collective vibrational modes and intermolecular interactions that define the crystal lattice. elettra.eu

For this compound, these techniques can be used to study how deuteration affects its crystal structure and polymorphic behavior. The changes in hydrogen bonding due to the replacement of O-H---O interactions with O-D---O interactions can influence which polymorphic form is more stable under certain conditions. Studies on resorcinol have utilized complementary vibrational spectroscopy techniques to explore its polymorphism, and similar approaches can be applied to its deuterated analogue to understand the structural consequences of isotopic substitution. researchgate.netresearchgate.net By comparing the vibrational spectra of different crystalline forms of this compound, researchers can gain insights into its solid-state structure and phase transitions. researchgate.net

Isotopic Effects on Vibrational Modes and Spectral Fingerprints

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. rsc.org It offers high accuracy and resolution, enabling the differentiation of ions with very similar mass-to-charge ratios, which is crucial for confirming isotopic incorporation and elucidating molecular structures. acs.org Deuterated compounds, such as this compound, are widely used as internal standards in quantitative analysis due to their chemical similarity to the analyte and their distinct mass, which allows for correction of variations during sample preparation and analysis. scielo.org.mx

The primary application of HRMS in the context of this compound is the verification of its isotopic purity. The analysis confirms that the deuterium atoms have been successfully incorporated into the resorcinol molecule and determines the extent of this labeling. For instance, in a method developed for quantifying resorcinol in urine, this compound was used as an internal standard. The HRMS acquisition was precisely set to detect the dansylated form of this compound at a mass-to-charge ratio (m/z) of 581.17126, distinguishing it from the non-deuterated dansylated resorcinol (m/z 577.14615). nih.gov This level of precision ensures that the signal from the internal standard is accurately measured without interference.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn) techniques, provides a "fingerprint" of a molecule's structure. numberanalytics.comnih.gov When a molecule like this compound is ionized and subjected to fragmentation, it breaks apart in a predictable manner. The masses of the resulting fragment ions are used to deduce the original structure. numberanalytics.com The use of deuterated standards is particularly valuable in clarifying fragmentation pathways. nih.gov The mass shift of 4 Da (due to the four deuterium atoms) in the precursor ion and its corresponding fragments helps to identify which parts of the molecule are retained in each fragment.

Below is a table representing typical data obtained from an HRMS analysis for isotopic purity verification.

AnalyteMolecular FormulaTheoretical m/z (Dansylated)Observed m/z (Dansylated) nih.gov
ResorcinolC₆H₆O₂577.14615577.14615
This compoundC₆H₂D₄O₂581.17126581.17126

This interactive table showcases the high mass accuracy of HRMS in distinguishing between the unlabeled and deuterated forms of resorcinol after derivatization.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound and its Forms

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. joidesresolution.org It is essential for identifying the crystal structure, distinguishing between different polymorphic forms, and providing detailed information about unit cell dimensions. spectroscopyonline.comrigaku.com Polymorphs are crystals of the same compound that have different molecular packing arrangements, which can affect physical properties like melting point and solubility. rigaku.comnih.gov

Resorcinol is known to exist in at least two polymorphic forms at ambient pressure: the α-form and the β-form. researchgate.net The α-form is stable at lower temperatures, while a temperature-induced phase transition to the β-form occurs at approximately 346-353 K. researchgate.net These two forms have distinct crystal structures and, consequently, different XRD patterns. researchgate.net

The analysis of this compound by XRD would follow the same principles. The technique would be used to identify its crystalline form and determine precise structural parameters. The substitution of hydrogen with deuterium is not expected to significantly alter the primary crystal packing motif, but minor changes in unit cell parameters can occur due to the different vibrational properties and bond lengths associated with deuterium. High-resolution or synchrotron XRD can be particularly useful for detecting such subtle structural variations or for analyzing complex mixtures of polymorphs. improvedpharma.com

Single-crystal XRD provides the most detailed structural information, including atomic coordinates and bond lengths/angles, allowing for a complete reconstruction of the crystal lattice. rsc.org Powder XRD (XRPD) is more commonly used for routine identification of crystalline phases and for analyzing bulk samples to determine phase purity. spectroscopyonline.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. joidesresolution.org

The table below presents the crystallographic data for the known α and β polymorphs of non-deuterated resorcinol, which would serve as a reference for the analysis of this compound. An XRD analysis of this compound would yield similar data, allowing for its definitive structural characterization.

Propertyα-Resorcinol researchgate.netβ-Resorcinol researchgate.net
Crystal SystemOrthorhombicOrthorhombic
Space GroupPna2₁Pna2₁
Molecules per Unit Cell (Z)44
a (Å)10.537.91
b (Å)9.5312.57
c (Å)5.675.50

This interactive table compares the unit cell parameters of the two primary polymorphs of resorcinol. XRD analysis of this compound would determine which of these forms it crystallizes in and reveal any subtle changes in these parameters due to deuteration.

Environmental Fate and Transformation Research of Deuterated Resorcinol

Methodologies for Tracing Resorcinol-d4 in Environmental Matrices

The ability to accurately track and quantify this compound in complex environmental samples is fundamental to understanding its fate. This involves the use of sophisticated analytical techniques capable of distinguishing the deuterated form from its naturally occurring analogue and other matrix components.

Detection and Quantification in Complex Environmental Samples (e.g., Water, Soil)

The detection and quantification of this compound in environmental matrices such as water and soil require robust analytical methodologies to overcome challenges posed by low concentrations and complex sample compositions.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix. For water samples, solid-phase extraction (SPE) is a commonly used technique. nih.gov SPE cartridges, often containing materials like polystyrene-divinylbenzene, can effectively isolate compounds like resorcinol (B1680541) from the water. usgs.gov For soil and sediment, pressurized solvent extraction (PSE) with a mixture of water and an organic solvent like isopropyl alcohol has proven effective. usgs.gov

Analytical Instrumentation: Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like resorcinol. dep.state.pa.usepa.gov The gas chromatograph separates the components of the extract based on their boiling points and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the separated compounds based on their unique mass-to-charge ratios. The use of a deuterated internal standard like this compound is specified in standard methods such as EPA Method 625.1 to ensure accurate quantification. epa.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique, particularly for more polar compounds. researchgate.netnih.gov High-performance liquid chromatography (HPLC) can be used to separate resorcinol from other compounds in the extract before it enters the mass spectrometer for detection and quantification. google.com

The following table summarizes common analytical methods used for the detection of resorcinol and related compounds in environmental samples:

Analytical TechniqueSample MatrixKey Features
Gas Chromatography-Mass Spectrometry (GC/MS)Water, Soil, SedimentHigh sensitivity and selectivity, suitable for volatile and semi-volatile compounds. dep.state.pa.usepa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)WaterIdeal for polar and non-volatile compounds, offers high resolution. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)WaterUsed for separation prior to detection, can be coupled with various detectors. google.com
Pressurized Solvent Extraction (PSE)Soil, SedimentEfficient extraction method for solid samples. usgs.gov
Solid-Phase Extraction (SPE)WaterConcentrates and purifies analytes from liquid samples. nih.govusgs.gov

Investigating Degradation Pathways and Kinetics

Understanding how this compound breaks down in the environment is crucial for assessing its persistence and potential impact. Degradation can occur through biological, photochemical, and chemical processes.

Biodegradation Studies of Deuterated Resorcinol

Biodegradation is a key process in the environmental fate of resorcinol. mst.dk Studies have shown that resorcinol is readily biodegradable by mixed microbial cultures found in environments like activated sludge from wastewater treatment plants. researchgate.net The use of deuterated resorcinol in such studies can help elucidate the specific mechanisms and microorganisms involved in its breakdown. researchgate.net

While specific studies focusing solely on the biodegradation kinetics of this compound are not widely published, the principles of kinetic isotope effects (KIE) are highly relevant. The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For instance, the C-D bond is stronger than the C-H bond, so reactions involving the breaking of this bond will be slower for the deuterated compound. acs.org This effect can be used to determine the rate-limiting step in a degradation pathway.

In studies of similar dihydroxybenzene isomers, the use of deuterium (B1214612) instead of hydrogen revealed unique kinetic isotope effects for each compound, significantly affecting the rate and products of the reaction. mdpi.com For example, in the hydrogenation of resorcinol, a faster reaction rate was observed under deuterium compared to hydrogen. mdpi.com

Photochemical and Chemical Degradation Mechanisms

Photochemical degradation, or photolysis, occurs when a molecule absorbs light energy, leading to its transformation. epa.gov Resorcinol can be degraded by photochemically produced hydroxyl radicals in the atmosphere. mst.dk In aqueous environments, photocatalytic degradation using semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO2) under sunlight or UV irradiation has been shown to be an effective method for breaking down resorcinol. nih.govjournalijar.comresearchgate.net

The mechanisms of photochemical reactions can be complex, involving excited singlet and triplet states of the molecule. beilstein-journals.org The presence of photosensitizers in the environment can also influence the rate and pathway of degradation. epa.gov The pH of the medium is another critical factor, affecting the photoproducts formed. beilstein-journals.org

Chemical degradation can also occur, though for resorcinol, hydrolysis is not considered a major environmental fate process due to the lack of hydrolyzable functional groups. mst.dk

Identification of Deuterated Transformation Products in Environmental Contexts

A key advantage of using this compound in environmental studies is the ability to identify its transformation products. As the parent compound degrades, the deuterium label is retained in the resulting breakdown products, making them traceable with mass spectrometry.

For non-deuterated resorcinol, photocatalytic degradation studies have identified several initial oxidation intermediates, including 1,2,4-trihydroxy-benzene and 1,2,3-trihydroxy-benzene. nih.gov In biodegradation processes, the breakdown of the aromatic ring is a critical step. researchgate.net

By tracing the deuterated fragments, researchers can piece together the degradation pathway. For example, if a deuterated intermediate is consistently detected, it provides strong evidence for a specific breakdown route. This information is vital for building a complete picture of the environmental fate of resorcinol and for assessing the potential toxicity of its transformation products.

Theoretical and Computational Chemistry Studies of Resorcinol D4

Molecular Dynamics (MD) Simulations of Resorcinol-d4

Molecular dynamics simulations provide a computational lens to observe the motion and interactions of atoms and molecules over time. For this compound, these simulations are crucial for understanding its physical behavior in various environments. The development of an optimized force field, which accurately represents the potential energy of the system, is a critical prerequisite for meaningful MD simulations of resorcinol (B1680541) and its isotopomers. researchgate.net

Modeling Intermolecular Interactions and Solvation Behavior

MD simulations are instrumental in modeling the non-covalent forces between this compound molecules and between the solute and solvent molecules. These simulations can elucidate how this compound molecules arrange themselves in the condensed phase and how they are solvated.

Research Findings: Studies on the non-deuterated resorcinol provide a framework for understanding this compound. MD simulations of resorcinol in aqueous solution have been used to investigate the binding of water molecules and the dynamics at the crystal-water interface. researchgate.net These studies show that water adsorption is stronger at the slower-growing {011} crystal face, which helps to explain observed growth patterns. researchgate.net For this compound, the fundamental intermolecular interaction parameters, such as Lennard-Jones potentials, are considered identical to those of standard resorcinol. However, the difference in mass and the quantum effects of deuterium (B1214612) bonding can lead to subtle changes in solvation dynamics and structure. acs.orgosti.gov The free energy of solvation, which can be computed using MD, is separated into cavitational, electrostatic, and short-range interaction contributions. osti.gov While large-scale solvation behavior is expected to be similar, the quantum-mechanical nature of hydrogen/deuterium bonding, which can influence acidity and interaction strength, is a key difference better explored with DFT. acs.orgnih.gov

Table 1: Approaches to Modeling Solvation via Simulation

Simulation Aspect Methodology Key Insights for this compound
Solute-Solvent Interactions All-atom MD with explicit solvent Provides radial distribution functions (RDFs) to show the structure of solvation shells. nih.gov
Free Energy of Solvation MD simulations combined with thermodynamic integration or free energy perturbation. Quantifies the energy change when moving the molecule from gas phase to solvent. osti.gov
Hydrogen/Deuterium Bonding Quantum Mechanics/Molecular Mechanics (QM/MM) MD Offers a more accurate description of the O-D···solvent hydrogen bonds compared to classical MD. ethz.ch

Conformational Analysis of this compound

This compound, like its proteated counterpart, can exist in different spatial arrangements, or conformations, due to the rotation of its two deuteroxyl (-OD) groups. The relative orientation of these groups gives rise to three primary conformers. researchgate.netkfupm.edu.sa

Research Findings: Computational studies have identified three stable conformers of resorcinol: syn, anti, and anti-syn, based on the relative positions of the hydroxyl hydrogens. researchgate.net The energy barrier for interconversion is relatively low, calculated at around 3.5 kcal/mol. researchgate.net DFT calculations predict that the anti-syn form is the most stable, with the syn-syn conformer being approximately 0.8 kcal/mol higher in energy. kfupm.edu.sa This conformational landscape is expected to be nearly identical for this compound, as isotopic substitution does not significantly alter the electronic potential energy surface. MD simulations can be used to explore the dynamic equilibrium between these conformers and how this equilibrium is influenced by the surrounding environment. researchgate.netnih.gov

Table 2: Conformers of this compound

Conformer Description of -OD Group Orientations Relative Stability
syn-syn (S) Both deuterium atoms point in the same direction relative to the ring. Least stable. kfupm.edu.sa
anti-anti (A) Deuterium atoms point in opposite directions, both "out". Stable. researchgate.net
anti-syn (AS) One deuterium points "in" towards the other -OD group, one points "out". Most stable. researchgate.netkfupm.edu.sa

Density Functional Theory (DFT) Calculations of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is an indispensable tool for predicting a wide range of properties for this compound, from its spectroscopic signature to its chemical reactivity. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

DFT calculations can predict spectroscopic data with high accuracy, which aids in the interpretation of experimental results and the structural characterization of molecules like this compound.

Research Findings:

IR and Raman Spectroscopy: DFT calculations are highly effective at predicting the vibrational frequencies of resorcinol and its isotopomers. researchgate.netresearchgate.net A key finding is the confirmation of isotopic shifts: vibrational modes involving deuterium, such as the O-D stretching and bending vibrations, are calculated to occur at lower frequencies than their O-H counterparts due to the heavier mass of deuterium. researchgate.netresearchgate.net For example, DFT calculations on the -OD isotopomer of resorcinol accurately predict the shift of out-of-plane bending vibrations to higher wavenumbers in the solid phase, indicating strong intermolecular forces. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is standard for calculating NMR chemical shifts. chemrxiv.orgrsc.org For this compound, the ¹³C NMR chemical shifts are predicted to be very similar to those of resorcinol. However, the ¹H NMR spectrum would be drastically simplified. The signals for the deuterated positions (hydroxyls and potentially aromatic carbons) would disappear, and the signal for the remaining aromatic proton would change in multiplicity.

Table 3: Predicted Spectroscopic Changes in this compound vs. Resorcinol

Spectroscopy Predicted Property Effect of Deuteration (H → D) Computational Method
Infrared (IR) O-D Stretch Frequency Shifts to lower wavenumber (~2700 cm⁻¹) vs. O-H stretch (~3600 cm⁻¹). researchgate.net DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net
Raman C-D Bending Modes Appear at lower frequencies compared to C-H bending modes. DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net
¹H NMR Chemical Shifts / Signals Signals for deuterated protons vanish; multiplicity of remaining signals changes. GIAO-DFT chemrxiv.orgrsc.org
¹³C NMR Chemical Shifts Minor isotopic shifts (β-isotope effect), but largely unchanged. GIAO-DFT chemrxiv.orgrsc.org

Energy Landscape and Transition State Calculations for Deuterated Reactions

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the calculation of energies of reactants, products, and the transition states that connect them. This is particularly important for understanding the kinetic isotope effect (KIE) in reactions involving this compound.

Research Findings: The primary origin of the KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H (or O-H) bond and a C-D (or O-D) bond. nih.govaanda.org A bond to the heavier deuterium atom has a lower ZPVE, meaning more energy is required to reach the transition state for a reaction where this bond is broken. DFT calculations can accurately compute these ZPVEs and thus predict the activation energies for both the deuterated and non-deuterated reactants.

An experimental study on the electrophilic iodination of resorcinol found a significant KIE of kH/kD ≈ 3 to 4 when using resorcinol deuterated at the 2, 4, and 6 positions. nih.govnih.gov This large KIE indicates that the cleavage of the C-H/C-D bond is the rate-determining step of the reaction. nih.gov DFT calculations on related phenol (B47542) systems confirm that such H/D exchange reactions proceed through transition states that can be modeled to calculate activation energy barriers (ΔG‡). rsc.orgnih.gov

Reactivity Prediction and Reaction Pathway Mapping

Research Findings: DFT studies on H/D exchange in resorcinol have shown that the reaction pathway can be significantly influenced by the environment. rsc.org For instance, calculations demonstrate that the presence of discrete water molecules can play a unique catalytic role, lowering the activation barrier for C-H activation by stabilizing the transition state through a hydrogen-bonding network. rsc.org The calculated activation energies (ΔG‡) for deuteration at different positions of the resorcinol ring are in good agreement with experimental data. rsc.org

Furthermore, DFT can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP) maps and Fukui functions. These descriptors predict the most likely sites for electrophilic or nucleophilic attack. For this compound, these electronic descriptors would be virtually identical to those of resorcinol, indicating that the inherent regioselectivity of reactions not involving D-bond cleavage should be the same. However, when a C-D or O-D bond is broken in the rate-determining step, the kinetics will be significantly slower, as predicted by transition state theory and confirmed by KIE studies. nih.govaanda.orgnih.gov

Quantum Chemical Modeling of Isotope Effects and Bond Energies

Quantum chemical modeling serves as a powerful tool to investigate the subtle yet significant effects of isotopic substitution on the molecular properties of this compound. These computational methods allow for a detailed examination of changes in bond energies and the origins of isotope effects, providing insights that complement experimental findings.

Theoretical studies, often employing density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the structural and vibrational characteristics of deuterated resorcinol isotopomers. ru.nlaip.org These models can predict the shifts in ionization potentials and excitation energies upon deuteration with considerable accuracy. aip.org For instance, calculations can elucidate the differences in zero-point energies between Resorcinol and its deuterated counterparts, which is fundamental to understanding isotope effects. ru.nl A near-perfect additivity of zero-point energies has been observed upon successive deuterations in resorcinol rotamers. ru.nl

The kinetic isotope effect (KIE) is a key area where quantum chemical modeling provides valuable information. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterated compounds like this compound, theoretical models can help to elucidate reaction mechanisms. wikipedia.orgnih.gov For example, in the context of electrophilic aromatic substitution, a significant kinetic isotope effect (kH/kD ≈ 3 to 4) has been observed experimentally for the deuteration of resorcinol, a finding that can be rationalized through computational modeling of the reaction's transition state. nih.gov

Bond energies are another critical aspect explored through quantum chemical calculations. The substitution of hydrogen with deuterium leads to slight alterations in bond lengths and strengths due to the difference in mass. Computational methods can quantify these changes. For example, DFT calculations have been used to determine the geometry and interaction energies of complexes involving resorcinol derivatives, which includes the analysis of hydrogen bond lengths. nih.govresearchgate.netbeilstein-journals.org These calculations reveal how isotopic substitution can influence non-covalent interactions.

The table below presents theoretical data on the impact of deuteration on specific properties of resorcinol, derived from computational studies.

PropertyComputational MethodEffect of DeuterationReference
Zero-Point Energy Ab initio / DFTNearly perfect additivity with successive deuterations. ru.nl
Ionization Potential CASSCF-MP2Relative shifts can be accurately predicted. aip.org
S₁ ←S₀ Excitation Energy CASSCF-MP2Relative shifts can be accurately predicted. aip.org
Kinetic Isotope Effect (kH/kD) Not specifiedSignificant effect observed (experimentally ~3-4). nih.gov
Hydrogen Bond Lengths PBE0-D4/def2-mTZVPPDeuteration can alter intermolecular and intramolecular hydrogen bond lengths. nih.govresearchgate.netbeilstein-journals.org

Emerging Applications and Future Research Directions for Resorcinol D4

Use in Polymer and Material Science for Mechanistic Understanding

The substitution of hydrogen with deuterium (B1214612) in resorcinol-d4 provides a powerful label for tracking chemical transformations and understanding reaction mechanisms in polymer and material science.

Synthesis of Deuterated Resorcinol-Formaldehyde Resins for Tracing Studies

Resorcinol-formaldehyde (RF) resins are synthetic polymers known for their thermal stability and are precursors to carbon aerogels and xerogels. researchgate.netresearchgate.net The synthesis of deuterated resorcinol-formaldehyde (d-RF) resins allows researchers to trace the fate of the resorcinol (B1680541) molecule during the polymerization process. researching.cn By using deuterated resorcinol (C6D6O2), deuterated formalin (CD2O), and heavy water (D2O), scientists can create d-RF foams. researching.cn This isotopic labeling is crucial for understanding the intricate network formation of these materials. researchgate.net

One notable application is in the fabrication of low-density targets for high-power laser-plasma experiments. researching.cn In these studies, disk-shaped d-RF foam targets are produced. researching.cn The use of deuterated starting materials allows for detailed investigation of the laser-target interaction and subsequent particle acceleration. researching.cn

Investigation of Polymerization Mechanisms and Curing Processes

The polymerization reaction between resorcinol and formaldehyde (B43269) is a complex process that can be influenced by catalysts and reaction conditions. researchgate.net The use of this compound provides a means to probe the kinetic isotope effect, which is a change in the reaction rate upon isotopic substitution. A significant kinetic isotope effect has been observed in the deuteration of resorcinol, indicating that the breaking of a C-H bond is a rate-determining step in the reaction. acs.org

In the context of RF resin synthesis, deuteration has been shown to drastically slow down the polymerization rate due to this kinetic isotope effect. researching.cn This slowing of the reaction allows for a more controlled study of the gelation and crosslinking steps. researching.cn Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the reaction in real-time, providing detailed structural and kinetic information about the network formation process. researchgate.netintellex.com

Role in Analytical Method Validation for Complex Matrices

This compound serves as an ideal internal standard for the quantification of resorcinol and related compounds in complex matrices. In analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a constant amount to samples, the calibration standard, and blanks. nih.govugm.ac.idresearchgate.net It is used to correct for the loss of analyte during sample preparation and analysis.

Since this compound is chemically identical to resorcinol but has a different mass, it behaves similarly during extraction and chromatography but can be distinguished by a mass spectrometer. acs.org This ensures accurate and precise quantification, which is particularly important in complex sample types such as pharmaceutical formulations, biological fluids, and environmental samples where matrix effects can interfere with the analysis. nih.govugm.ac.idresearchgate.netmuni.czresearchgate.net The development of validated analytical methods using this compound as an internal standard is crucial for quality control and research in these areas. nih.govresearchgate.net

Potential as a Labeled Precursor for Advanced Labeled Compounds

This compound is a valuable starting material for the synthesis of more complex deuterated molecules. Its aromatic ring with activating hydroxyl groups makes it amenable to various chemical transformations, allowing for the introduction of deuterium labels into a wide range of organic compounds. acs.orgrsc.org

For instance, deuterated resorcinol can be used in the synthesis of labeled bioactive natural products and pharmaceuticals. rsc.org The Corey-Fuchs reaction, a method for converting aldehydes to terminal alkynes, has been employed with a deuterated resorcinol derivative to synthesize a key intermediate for a complex natural product. rsc.org This highlights the utility of this compound as a building block in multi-step organic synthesis, enabling the production of isotopically labeled compounds for metabolic studies, drug development, and mechanistic investigations. researchgate.net

Advances in Isotopic Labeling Technologies and Their Impact on this compound Research

Recent advancements in isotopic labeling technologies have made the synthesis and application of compounds like this compound more accessible and efficient. researchgate.net Techniques such as transition metal-catalyzed C-H activation have emerged as powerful tools for deuterium incorporation through hydrogen isotope exchange. researchgate.net These methods offer high selectivity and can be performed under mild conditions, making the preparation of deuterated compounds more straightforward. researchgate.net

The development of new catalysts and reagents continues to expand the scope of isotopic labeling. researchgate.net These advancements not inly facilitate the synthesis of this compound itself but also broaden its utility as a precursor for other labeled molecules. As these technologies become more sophisticated, the range of applications for this compound in various research fields is expected to grow. eurisotop.com

Interdisciplinary Research Integrating this compound (e.g., Atmospheric Chemistry, Chemical Education)

The applications of this compound are extending into interdisciplinary research areas, including atmospheric chemistry and chemical education.

In atmospheric chemistry , researchers study the chemical composition and processes of the atmosphere. csic.escsic.escopernicus.orgyork.ac.uk Isotope-labeled compounds are used to trace the pathways of pollutants and understand their atmospheric transformations. While direct research citing this compound in atmospheric chemistry is emerging, the principles of using labeled compounds to track reaction mechanisms are well-established in the field. csic.escsic.es

In chemical education , this compound provides an excellent model for teaching fundamental concepts such as electrophilic aromatic substitution, kinetic isotope effects, and NMR spectroscopy. acs.org An experiment involving the hydrogen-deuterium exchange of resorcinol has been developed for undergraduate chemistry laboratories. acs.orgresearchgate.net This hands-on experiment allows students to synthesize a deuterated compound, characterize it using NMR, and observe a significant kinetic isotope effect, providing a tangible example of these important chemical principles. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing Resorcinol-d4 purity and isotopic enrichment in synthetic chemistry workflows?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to assess residual protonation at non-deuterated positions) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment. Infrared (IR) spectroscopy can validate functional group integrity. For purity, employ reverse-phase HPLC with UV detection, calibrated against certified reference standards. Ensure data reproducibility by reporting instrument parameters (e.g., magnetic field strength, solvent systems) and validating against independent techniques .

Q. How should researchers integrate this compound as an internal standard in quantitative metabolomics studies to ensure data accuracy?

  • Methodological Answer : Design calibration curves using this compound spiked into blank matrices (e.g., plasma, cell lysates) at concentrations spanning the expected analyte range. Account for matrix effects by comparing signal intensities in solvent-based vs. matrix-matched standards. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from endogenous resorcinol. Report recovery rates and limit-of-detection (LOD) calculations to validate method robustness .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s deuterium stability under varying pH conditions during long-term kinetic studies?

  • Methodological Answer : Conduct controlled stability assays across pH 2–12 at 25°C and 37°C, using deuterium exchange monitoring via 2H^2H-NMR or isotope-ratio mass spectrometry (IRMS). Compare kinetic decay rates with Arrhenius modeling to identify pH-dependent degradation pathways. Validate findings by replicating experiments in triplicate and applying error-propagation analysis to account for measurement uncertainties. Cross-reference results with computational models (e.g., density functional theory) to predict exchange mechanisms .

Q. What strategies optimize deuteration levels in this compound synthesis to minimize isotopic interference in reaction mechanism studies?

  • Methodological Answer : Use selective deuteration protocols (e.g., acid-catalyzed H/D exchange in D2_2O with Pd/C catalysts) to target specific hydroxyl or aromatic positions. Characterize intermediate products via 13C^{13}C-NMR to confirm regioselectivity. For kinetic isotope effect (KIE) studies, synthesize partially deuterated analogs (e.g., Resorcinol-d2, -d3) and compare reaction rates using stopped-flow spectrophotometry. Report synthetic yields, isotopic purity (>98% d4), and side-product profiles to ensure reproducibility .

Q. How should experimental designs be structured to evaluate this compound’s interactions with biomolecules in crowded cellular environments?

  • Methodological Answer : Employ fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities in physiologically relevant buffers (e.g., PBS with 150 mM NaCl). Use 1H^1H-15N^{15}N HSQC NMR to map binding sites on proteins. Control for nonspecific interactions by including competing agents (e.g., bovine serum albumin) and validate results via molecular dynamics simulations. Document buffer composition, temperature, and instrument calibration details to enable replication .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling contradictory results in this compound’s solvent-dependent spectral shifts?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to spectral datasets from solvents of varying polarity. Use bootstrapping to assess confidence intervals for peak assignments. Compare results with quantum mechanical calculations (e.g., time-dependent DFT) to model solvent effects. Disclose raw data, normalization methods, and software parameters (e.g., Gaussian 16 input files) in supplementary materials .

Q. How can researchers validate the absence of isotopic scrambling in this compound during high-temperature reactions?

  • Methodological Answer : Perform control experiments using isotopically labeled substrates (e.g., 18O^{18}O-labeled this compound) and analyze products via GC-MS with electron ionization. Monitor fragment ions characteristic of deuterium retention (e.g., m/z shifts consistent with d4 labeling). Replicate experiments under inert atmospheres (N2_2/Ar) to rule out oxidative scrambling. Provide mass spectral libraries and fragmentation patterns in appendices .

Literature and Reproducibility

Q. What criteria should guide the selection of prior studies when benchmarking this compound’s physicochemical properties?

  • Methodological Answer : Prioritize studies reporting full synthetic protocols, isotopic validation data, and error margins for key parameters (e.g., pKa, logP). Cross-validate literature values using independent techniques (e.g., compare NMR-derived logP with shake-flask measurements). Exclude studies lacking raw data or methodological transparency. Use tools like SciFinder or Reaxys to filter for peer-reviewed sources with detailed experimental sections .

Q. How can researchers enhance reproducibility when documenting this compound’s role in multi-step organic syntheses?

  • Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic procedures in repositories like ChemRxiv or Zenodo. Include step-by-step videos or annotated spectra in supplementary materials. Specify batch-specific variations (e.g., solvent lot numbers, catalyst aging) and their impact on yields. Use standardized templates (e.g., Electronic Lab Notebooks) for data recording .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.